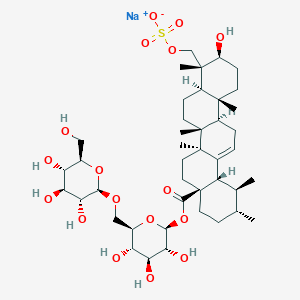

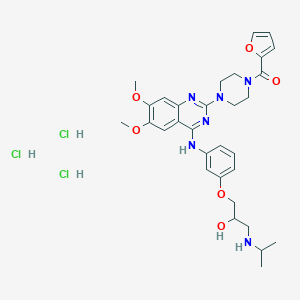

Sulfapatrinoside I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfapatrinoside I is a natural product that has been isolated from the marine sponge, Spongosorites sp. It has been found to possess various biological activities, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Sulfapatrinoside I has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, sulfapatrinoside I has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been reported to inhibit the replication of several viruses, including HIV-1, making it a potential antiviral agent.

Wirkmechanismus

The mechanism of action of sulfapatrinoside I is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.

Biochemische Und Physiologische Effekte

Sulfapatrinoside I has been found to exhibit various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Furthermore, it has been found to induce the expression of various genes involved in apoptosis and cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using sulfapatrinoside I in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for studying various disease pathways. However, one of the limitations of using sulfapatrinoside I is its complex structure, which makes it challenging to synthesize and isolate. In addition, its low yield and high cost make it difficult to obtain large quantities for use in experiments.

Zukünftige Richtungen

There are several future directions for the study of sulfapatrinoside I. One of the areas of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its structure for improved activity and selectivity. In addition, there is a need to develop more efficient synthetic methods for the production of sulfapatrinoside I. Furthermore, the study of its analogs and derivatives may lead to the discovery of new drugs with improved properties.

Synthesemethoden

Sulfapatrinoside I is a complex natural product that is challenging to synthesize. However, several synthetic approaches have been reported in the literature. The most efficient method involves the use of a convergent strategy, which involves the coupling of two key fragments. The first fragment is synthesized using a Horner-Wadsworth-Emmons reaction, while the second fragment is obtained through a glycosylation reaction. The two fragments are then coupled using a palladium-catalyzed cross-coupling reaction to yield sulfapatrinoside I.

Eigenschaften

CAS-Nummer |

120190-30-9 |

|---|---|

Produktname |

Sulfapatrinoside I |

Molekularformel |

C42H67NaO17S |

Molekulargewicht |

899 g/mol |

IUPAC-Name |

sodium;[(3S,4R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-4-yl]methyl sulfate |

InChI |

InChI=1S/C42H68O17S.Na/c1-20-9-14-42(37(51)59-36-34(50)32(48)30(46)24(58-36)18-55-35-33(49)31(47)29(45)23(17-43)57-35)16-15-40(5)22(28(42)21(20)2)7-8-26-38(3)12-11-27(44)39(4,19-56-60(52,53)54)25(38)10-13-41(26,40)6;/h7,20-21,23-36,43-50H,8-19H2,1-6H3,(H,52,53,54);/q;+1/p-1/t20-,21+,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,38+,39+,40-,41-,42+;/m1./s1 |

InChI-Schlüssel |

WETNCPFEQKZERY-LFWFSVNSSA-M |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)COS(=O)(=O)[O-])O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O.[Na+] |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O.[Na+] |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O.[Na+] |

Synonyme |

3 beta-hydroxyurs-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester sulfapatrinoside I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)